molecular formula C17H13N5O2 B2509552 3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 950249-14-6

3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B2509552
CAS RN: 950249-14-6
M. Wt: 319.324
InChI Key: GEZPWOZMOXKRRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetrazole derivatives can be synthesized using various methods. One common method involves a [2+3] cycloaddition between a nitrile and an azide . This process often relies on the in situ generation of highly toxic and explosive hydrazoic acid, which is activated by expensive and toxic metals, strong Lewis acids, or amine salts .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared Spectroscopy (FT-IR) can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

Tetrazoles are known to undergo various chemical reactions. They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. The solubility of a compound in various solvents can provide information about its polarity and potential applications .

Scientific Research Applications

Safety and Hazards

Tetrazoles are known to be potentially hazardous. They can decompose upon heating to emit toxic nitrogen fumes . They can also react vigorously upon exposure to shock, fire, and heat on friction .

Future Directions

Tetrazoles and their derivatives have attracted much attention in medicinal chemistry due to their wide range of biological activities . They have been used in the synthesis of various pharmaceuticals and have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the development of new synthetic methods and the improvement of classical procedures for the preparation of tetrazole derivatives are important areas of future research .

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide are currently under investigation. The compound’s interaction with specific proteins or receptors in the body is a crucial aspect of its mechanism of action .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

The compound may affect various biochemical pathways, leading to downstream effects. The specific pathways affected by 3-methyl-n-[3-(1h-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide are yet to be identified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide are crucial in determining its bioavailability. These properties influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide’s action are subject to ongoing research. The compound’s interaction with its targets can lead to changes at the cellular level, potentially influencing cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

properties

IUPAC Name

3-methyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-14-7-2-3-8-15(14)24-16(11)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZPWOZMOXKRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

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